molecular formula C4H6F3NO2 B1584802 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide CAS No. 6974-29-4

2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide

Cat. No.: B1584802
CAS No.: 6974-29-4
M. Wt: 157.09 g/mol
InChI Key: NPSVCXHBJVBBAD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide: is a chemical compound with the molecular formula C4H6F3NO2 It is characterized by the presence of trifluoromethyl and hydroxyethyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide typically involves the reaction of trifluoroacetic anhydride with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CF3CO2O+HOCH2CH2NH2CF3CONHCH2CH2OH+CH3COOH\text{CF}_3\text{CO}_2\text{O} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CF}_3\text{CONHCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{COOH} CF3​CO2​O+HOCH2​CH2​NH2​→CF3​CONHCH2​CH2​OH+CH3​COOH

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure makes it valuable for introducing trifluoromethyl groups into target molecules.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biomolecules makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may serve as a building block for designing new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The hydroxyethyl group may also participate in hydrogen bonding, further stabilizing these interactions .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide
  • 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide
  • N,N-Diethyl-2,2,2-trifluoroacetamide

Comparison: Compared to these similar compounds, 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide is unique due to its specific combination of trifluoromethyl and hydroxyethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability. Additionally, the presence of the hydroxyethyl group allows for specific interactions with biological molecules, making it more versatile in scientific research applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)3(10)8-1-2-9/h9H,1-2H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSVCXHBJVBBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220035
Record name N-Trifluoroacetyl-2-aminoethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-29-4
Record name N-Trifluoroacetyl-2-aminoethanol
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Record name 6974-29-4
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Record name N-Trifluoroacetyl-2-aminoethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Hydroxyethyl)-2,2,2-trifluoro-acetamide
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Record name N-TRIFLUOROACETYL-2-AMINOETHANOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethanolamine (12 g) is dissolved in methanol (50 ml) and S-ethylthiotrifluoroacetate (35 g) is added dropwise. The reaction is permitted to stand overnight irrigated with a stream of argon to remove ethanethiol. The excess solvent is removed in vacuo to leave the title product.
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12 g
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Synthesis routes and methods III

Procedure details

2-Aminoethanol (4 g, 65.48 mmol, 1 equiv) was dissolved in 200 mL of methanol, and triethylamine (9.94 g, 98.23 mmol, 1.5 equiv) was added, followed by adding ethyl trifluoroacetate (11.16 g, 78.59 mmol, 1.2 equiv). After the reaction mixture was stirred overnight at room temperature, the solvent was evaporated, and the residue was dissolved in DI water and extracted with ethyl acetate. The crude product was purified by silica gel column chromatography using ethyl acetate as eluent. The obtained product was a white solid (9.8 g, 62.42 mmol, 95% yield). 1H-NMR (600 MHz, CDCl3): δ 2.07 (s, 1H, CF3CONHCH2CH2OH); δ 3.5 (t, 2H, CF3CONHCH2CH20H); δ 3.8 (t, 2H, CF3CONHCH2CH2OH); δ 6.9 (s, 1H, CF3CONHCH2CH2OH).
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4 g
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9.94 g
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11.16 g
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95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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